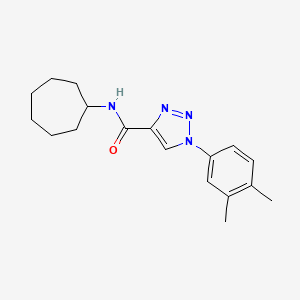

N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known as CDPT, is a chemical compound that has recently gained attention in the field of scientific research. CDPT is a triazole derivative that has shown potential as a drug candidate for various diseases, including cancer and inflammation. In

作用机制

The mechanism of action of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cancer and inflammation. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair in cancer cells. Additionally, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the NF-κB pathway, which plays a critical role in inflammation.

Biochemical and Physiological Effects:

N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis in cancer cells, which is a process of programmed cell death. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has also been found to inhibit cell proliferation and migration in cancer cells. In animal studies, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has been shown to reduce tumor growth and inflammation.

实验室实验的优点和局限性

One of the advantages of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is its relatively low toxicity compared to other anticancer drugs. N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has also shown promising results in vitro and in vivo studies, indicating its potential as a drug candidate. However, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has some limitations for lab experiments. For example, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not water-soluble, which can make it difficult to administer in vivo. Additionally, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide has low stability in solution, which can lead to degradation and loss of activity.

未来方向

There are several future directions for the research of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate the efficacy of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide in combination with other drugs for cancer treatment. Another direction is to explore the potential of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide as a drug candidate for other diseases, such as bacterial infections and inflammatory disorders. Furthermore, the development of more stable and water-soluble N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives could improve its potential for clinical applications.

Conclusion:

In conclusion, N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potential as a drug candidate for various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide as a therapeutic agent.

合成方法

The synthesis of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,4-dimethylphenylhydrazine with cycloheptanone in the presence of acetic acid and sodium acetate to form the intermediate compound, which is then treated with triethylorthoformate and ammonium hydroxide to produce the final product. The yield of N-cycloheptyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is reported to be around 60%, and the purity can be improved by recrystallization.

科学研究应用

药物发现与药物化学

1,2,4-恶二唑骨架因其生物等排特性和多种生物活性而受到广泛关注。药物化学家们一直在探索这种支架以开发新的药物。 值得注意的是,含有 1,2,4-恶二唑单元的化合物表现出一系列药理作用,包括抗癌、抗寄生虫、抗真菌、抗菌、抗抑郁、抗结核和抗炎活性 。研究人员继续研究 N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺的衍生物以用于潜在的治疗应用。

闪烁材料

1,2,4-恶二唑在闪烁材料中得到应用,闪烁材料对于检测电离辐射至关重要。这些材料在暴露于辐射时会发出光,使其在核医学、环境监测和粒子物理实验等领域具有价值。 N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺衍生物的独特电子性质可能有助于闪烁效率 .

染料工业

基于 1,2,4-恶二唑的化合物在染料工业中具有应用。这些分子可以作为生色团,赋予纺织品、塑料和其他材料颜色。 研究人员探索合成 N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺衍生物以用于其染料性能和稳定性 .

高能量密度材料 (HEDMs)

虽然 1,2,5-恶二唑衍生物与 N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺没有直接关系,但值得一提。这些化合物作为能量材料,在推进剂、炸药和烟火中具有应用。 它们的高能量含量使其在国防和航空航天工业中具有价值 .

生物活性

1,3,4-恶二唑异构体,特别是 N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺,表现出多种生物活性。研究人员已经报道了其作为抗癌剂、抗寄生虫药物等的潜力。 构效关系研究指导设计具有提高功效和降低毒性的衍生物 .

其他应用

除了上述领域之外,1,2,4-恶二唑在材料科学、催化和超分子化学等各个科学领域都具有重要意义。 研究人员继续探索这些化合物的新的应用和合成方法 .

总之,N-环庚基-1-(3,4-二甲基苯基)-1H-1,2,3-三唑-4-甲酰胺及其相关衍生物为药物发现、材料科学等领域提供了令人兴奋的前景。 世界各地的研究人员正在积极研究它们的潜力,预计将有进一步的发展 。如果您需要更多信息或有任何其他疑问,请随时提出!

属性

IUPAC Name |

N-cycloheptyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-13-9-10-16(11-14(13)2)22-12-17(20-21-22)18(23)19-15-7-5-3-4-6-8-15/h9-12,15H,3-8H2,1-2H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREFCXUTHFCSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![Methyl 4-(((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2396585.png)

![(E)-3-(benzylideneamino)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2396586.png)

![7-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methoxy)-3-phenyl-4H-chromen-4-one](/img/structure/B2396588.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2396590.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)

![N-(3-chlorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2396593.png)